molecular formula C25H26ClNO B010505 N-Desmethyltoremifene CAS No. 110503-61-2

N-Desmethyltoremifene

Cat. No. B010505
CAS RN: 110503-61-2
M. Wt: 391.9 g/mol
InChI Key: WKJKBQYEFAFHCY-IZHYLOQSSA-N
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Description

N-Desmethyltoremifene is a stilbenoid , which means it belongs to a class of organic compounds characterized by a specific arrangement of aromatic rings. It is a major metabolite of toremifene , a selective estrogen receptor modulator (SERM) used in the treatment of breast cancer. N-Desmethyltoremifene is further metabolized into endoxifen (4-hydroxy-N-desmethyltoremifene), which is considered the major active form of tamoxifen in the body .


Molecular Structure Analysis

The molecular formula of N-Desmethyltoremifene is C25H26ClNO , with a molecular weight of approximately 391.9 g/mol . Its chemical structure consists of a stilbenoid backbone, characterized by a chlorinated side chain and two phenyl rings .


Chemical Reactions Analysis

N-Desmethyltoremifene undergoes several biotransformation pathways, including N-desmethylation , N,N-didesmethylation , hydroxylation , carboxylation , methoxylation , N-oxidation , and epoxidation . These reactions occur primarily in the liver and intestine. The resulting metabolites contribute to its pharmacological activity and elimination .

Scientific Research Applications

Cisplatin Modulation in Cancer Therapy

N-Desmethyltoremifene has been studied for its potential to enhance the efficacy of cisplatin, a common chemotherapy drug. In metastatic non-small-cell lung cancer, high-dose toremifene, which yields significant levels of N-Desmethyltoremifene, has been shown to achieve plasma levels conducive to cisplatin chemosensitization and protein kinase C (PKC) modulation .

DNA Interaction and Adduct Formation

Research indicates that N-Desmethyltoremifene can interact with double-stranded DNA in vitro without any metabolizing enzymes or activating chemicals. This interaction leads to the formation of DNA adducts, which are significant because they can influence gene expression and potentially lead to mutations .

Antidoping in Sports

N-Desmethyltoremifene is a metabolite of toremifene, which is listed as a prohibited substance in sports by the World Anti-Doping Agency. Its detection is crucial in anti-doping control analyses because antiestrogenic substances like toremifene can increase blood testosterone concentrations, potentially masking the abuse of anabolic androgenic steroids .

properties

IUPAC Name

2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClNO/c1-27-18-19-28-23-14-12-22(13-15-23)25(21-10-6-3-7-11-21)24(16-17-26)20-8-4-2-5-9-20/h2-15,27H,16-19H2,1H3/b25-24-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJKBQYEFAFHCY-IZHYLOQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

110503-61-2
Record name N-Desmethyltoremifene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110503612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DESMETHYLTOREMIFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EBS4A61GK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture containing 41.0 g of (Z)-1,2-diphenyl-1-[4-[2-(N-methylamino)ethoxy]phenyl]-1-buten-4-ol hydrochloride, 57.4 g of triphenyl phosphine, 61.6 g of carbon tetrachloride and 500 ml of acetonitrile is refluxed for 1 h. On cooling the product crystallizes out and is collected for filtration. The yield of the hydrochloride is 25.3 g (59%) and m.p. 206°-8° C. The base is liberated from its salt by conventional means giving an oil.
Quantity
57.4 g
Type
reactant
Reaction Step One
Quantity
61.6 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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